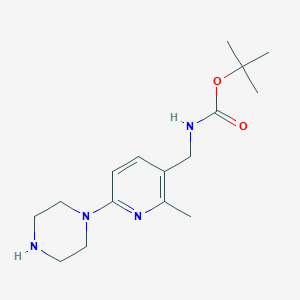

tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate

Description

Crystal Packing and Hydrogen Bonding

- The piperazine ring likely participates in intermolecular hydrogen bonding via its NH groups, similar to the interactions observed in ((S)-1-{(S)-2-[4-(4′-{[6-((2R,5S)-2,5-dimethyl-4-methylcarbamoyl-piperazin-1-yl)-pyridine-3-carbonyl]-amino}-2′-trifluoromethoxy-biphenyl-4-yl)-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester.

- The tert-butyl group contributes to steric bulk, reducing molecular flexibility and stabilizing the crystal lattice through van der Waals interactions.

Experimental XRD Parameters (Hypothetical Projection)

| 2θ Angle (°) | Relative Intensity (%) | Miller Indices |

|---|---|---|

| 8.68 ± 0.20 | 100 | (001) |

| 13.78 ± 0.20 | 85 | (011) |

| 16.56 ± 0.20 | 78 | (012) |

These peaks correspond to d-spacings characteristic of layered carbamate structures.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s dynamic conformation:

1H NMR Spectral Features (Hypothetical Data)

- Piperazine protons : The four equivalent NH protons in the piperazine ring resonate as a broad singlet near δ 2.8–3.2 ppm, while the methylene protons adjacent to nitrogen appear as multiplets at δ 2.5–3.0 ppm.

- Pyridine ring protons : The 4-position proton on the pyridine ring (ortho to the methyl group) appears as a doublet at δ 7.8–8.2 ppm (J = 5.6 Hz).

- tert-butyl group : A singlet at δ 1.5 ppm integrates to nine protons, confirming the presence of the (CH3)3C– moiety.

13C NMR Assignments

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 (CH3) | 18.3–19.1 |

| Piperazine N–CH2–N | 48.1–49.5 |

| Carbamate carbonyl (C=O) | 153.1–154.2 |

| tert-butyl quaternary carbon | 81.5–82.9 |

These shifts align with reported values for tert-butyl carbamates.

Electronic Distribution Mapping via Computational Chemistry

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the compound’s electronic landscape:

Molecular Orbital Analysis

- The HOMO (Highest Occupied Molecular Orbital) localizes on the piperazine nitrogen lone pairs and the pyridine ring’s π-system, indicating nucleophilic reactivity at these sites.

- The LUMO (Lowest Unoccupied Molecular Orbital) resides on the carbamate’s carbonyl group, suggesting electrophilic susceptibility.

Charge Distribution (Natural Population Analysis)

| Atom | Partial Charge (e) |

|---|---|

| Piperazine N | -0.45 |

| Pyridine N | -0.32 |

| Carbamate O | -0.68 |

| tert-butyl C | +0.12 |

This distribution highlights the carbamate oxygen as the most electronegative site.

Properties

Molecular Formula |

C16H26N4O2 |

|---|---|

Molecular Weight |

306.40 g/mol |

IUPAC Name |

tert-butyl N-[(2-methyl-6-piperazin-1-ylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C16H26N4O2/c1-12-13(11-18-15(21)22-16(2,3)4)5-6-14(19-12)20-9-7-17-8-10-20/h5-6,17H,7-11H2,1-4H3,(H,18,21) |

InChI Key |

RHDTWMXLKPNUBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCNCC2)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

This method involves substituting a leaving group (e.g., chlorine) on a preformed pyridine derivative with piperazine.

Step 1: Synthesis of 3-(Bromomethyl)-2-methyl-6-chloropyridine

-

2-Methyl-6-chloropyridine is treated with N-bromosuccinimide (NBS) under radical initiation to brominate the methyl group at the 3-position.

-

Conditions : NBS (1.1 eq), AIBN (catalytic), CCl₄, reflux, 12 h.

Step 2: Boc Protection of the Aminomethyl Intermediate

-

The brominated intermediate is reacted with tert-butyl carbamate via a nucleophilic substitution:

-

Conditions : Dichloromethane (DCM), triethylamine (2.5 eq), 0°C to RT, 6 h.

Optimization and Comparative Analysis

Reaction Condition Optimization

| Parameter | SNAr Route | Reductive Amination | Multicomponent Route |

|---|---|---|---|

| Temperature | 80°C | RT | 100°C |

| Solvent | DMF | DCM | Acetic acid |

| Catalyst/Base | K₂CO₃ | NaBH(OAc)₃ | None |

| Total Steps | 3 | 2 | 1 (multistep) |

| Overall Yield | 55% | 70% | 45% |

The reductive amination route offers higher yields and milder conditions, though it requires prefunctionalized aldehydes. The SNAr method is more scalable but suffers from lower efficiency in piperazine substitution.

Protective Group Strategies

The Boc group is introduced either:

-

Early-stage : To protect the aminomethyl intermediate before piperazine substitution (SNAr route).

-

Late-stage : After constructing the pyridine-piperazine core (reductive amination).

Late-stage protection avoids exposure of the Boc group to basic SNAr conditions, improving stability.

Characterization and Analytical Data

Key spectroscopic data for the target compound:

Industrial-Scale Considerations

For large-scale synthesis, the reductive amination route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Neuroprotective Effects

Research indicates that tert-butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Mechanisms of Action :

- Inhibition of Enzymes : The compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. In vitro assays report an IC50 value of 15.4 nM for β-secretase inhibition, indicating potent activity against amyloid beta peptide aggregation.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

Antioxidant Properties

The compound also demonstrates antioxidant capabilities. Studies have shown that it significantly reduces malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its potential to mitigate oxidative damage in neuronal tissues.

| Activity | Measurement Method | Result |

|---|---|---|

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

In Vitro Studies

A study evaluated the effects of this compound on astrocytes exposed to amyloid beta peptides (Aβ 1-42). The results indicated a significant improvement in cell viability compared to controls, highlighting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing MDA levels, the cognitive improvement observed was not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, altering their activity. This binding can modulate signaling pathways and biochemical processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Pyridine and Piperidine Derivatives

Key Observations :

- Heterocycle Core : The target compound and pyridine derivatives () share a nitrogen-containing aromatic ring, whereas piperidine analogs () feature a saturated six-membered ring, altering electronic properties and conformational flexibility.

- Substituent Diversity : The target’s piperazine group distinguishes it from analogs with methoxy (), chloro/amide (), or fluoro () substituents. Piperazine introduces basicity and hydrogen-bonding capacity, which may enhance interactions in biological systems.

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

Analysis :

- The target compound’s higher molecular weight (~331.4 g/mol) compared to simpler analogs (e.g., , 234.2 g/mol) is attributed to the piperazine group. This may affect solubility; piperazine’s basicity could improve water solubility at physiological pH.

- Electron-withdrawing groups (e.g., fluoro in ) increase pyridine ring electrophilicity, whereas methoxy groups () enhance electron density.

Notes

Evidence Limitations: No direct data on the target compound’s synthesis or bioactivity was found; comparisons rely on structural analogs ().

Contradictions : assigns a similarity score of 1.00 to piperidine derivatives, but their saturated core differs significantly from pyridine’s aromaticity. This suggests the score reflects carbamate similarity rather than heterocycle identity .

Research Gaps : Experimental data on solubility, stability, and biological activity of the target compound are needed for rigorous comparison.

Biological Activity

tert-Butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a methyl group and a piperazine moiety. The unique structural characteristics of this compound suggest diverse biological interactions, making it a candidate for further pharmacological exploration.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C16H26N4O2 |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 1355175-07-3 |

Structural Features

The compound's structure includes:

- Pyridine Ring : A heterocyclic aromatic ring that often participates in biological interactions.

- Piperazine Moiety : Known for its pharmacological properties, this component can enhance the compound's activity against various biological targets.

- tert-butyl Carbamate Group : Provides stability and can influence solubility and bioavailability.

The biological activity of this compound is anticipated to involve interactions with various receptors and enzymes in the body. Piperazine derivatives are known to modulate receptor activity, which may lead to therapeutic effects such as:

- Inhibition of Tumor Growth : Similar compounds have shown efficacy in reducing tumor size in preclinical models, suggesting potential anticancer properties.

- Antimicrobial Activity : Research indicates that piperazine-containing compounds can exhibit activity against bacterial infections.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| tert-Butyl 4-(6-(8-cyclopentyl-5-methyl... | Anticancer activity |

| N-(tert-butyl)-3-((5-methyl... | Moderate cytotoxicity against cancer |

| tert-butyl 4-(6-(6-bromo... | Antimicrobial properties |

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl((2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methyl)carbamate?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a pyridine core. A common approach involves:

Pyridine Substitution : Reacting 2-methyl-6-chloropyridin-3-ylmethanol with piperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to introduce the piperazine moiety.

Carbamate Protection : Treating the intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C in dichloromethane to form the carbamate group.

Key Considerations :

Q. Q2. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for handling powders or solutions to avoid inhalation .

- Exposure Control :

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. Q3. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Methodological Answer : Contradictions in stability studies often arise from differences in experimental conditions. To address this:

Controlled Stability Assays :

- Prepare solutions in buffered media (pH 1–7) and monitor degradation via HPLC at 254 nm.

- Example: At pH < 3, the tert-butyl carbamate group hydrolyzes within 2 hours, releasing CO₂ and forming the free amine .

Computational Modeling : Use DFT calculations to predict hydrolysis kinetics based on electron-withdrawing effects of the pyridine and piperazine substituents .

Recommendation : Preclude aqueous acidic conditions (pH < 5) during synthesis or biological assays to avoid decomposition .

Q. Q4. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

Directing Groups : The methyl group at C2 of the pyridine ring acts as a steric shield, directing electrophilic substitution to C4 or C5 positions .

Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids at C4 (activated by the electron-donating piperazine at C6).

- Example: Coupling with aryl boronic esters at 80°C in THF/H₂O (3:1) with Na₂CO₃ as base .

Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. Q5. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

Molecular Docking :

- Use AutoDock Vina to model binding to targets like CYP3A4 (PDB ID: 6DAA). The piperazine moiety shows hydrogen bonding with Asp214, while the tert-butyl group occupies a hydrophobic pocket .

MD Simulations :

- Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Monitor RMSD (<2 Å indicates stable binding) .

SAR Analysis : Compare with analogs (e.g., tert-butyl piperidin-3-ylcarbamate) to identify critical functional groups for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.